(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol is a natural product found in Papaver orientale, Papaver nudicaule, and other organisms with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structural Characteristics : Research has been conducted on similar complex molecules, focusing on their synthesis and structural characteristics. For instance, the synthesis and crystal structure analysis of various macrocyclic and polycyclic compounds, such as dihydrocryptopine and dihydroallocryptopine, provide insights into the molecular configurations and potential reactivity of such compounds (Sun et al., 2012); (Sun et al., 2011).
Macrocyclic Chemistry : Studies on macrocyclic compounds like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15 (20),16,18-hexaen-23-one, reveal the complexity and potential applications of these structures in areas such as host-guest chemistry and molecular recognition (Nguyen et al., 2017).
Crystallography and Molecular Interaction : Research on compounds with similar structural complexity, like 10-Methyl-9,11-annulated dibenzobarrelene, involves crystallography to understand molecular interactions and packing in the solid state, which is crucial for understanding the physical properties of these compounds (Devassia et al., 2018).
Chemical Synthesis and Reactions
Chemical Reactivity and Synthesis : Complex polycyclic and macrocyclic molecules often involve intricate synthesis routes, as demonstrated in the synthesis of (+)-11-Hydroxyabieta-2,8,11,13-tetraen-1-one, showcasing the methodologies and challenges in constructing such elaborate structures (Matsumoto et al., 1981).
Investigation of Novel Heterocycles : The creation of novel rigid seven-membered heterocycles, including oxygen-bridged 1,5-benzothiazepine and 1,5-benzodiazepine derivatives, illustrates the interest in discovering new compounds with potential biological or material applications (Svetlik et al., 1989).
Applications in Organic Synthesis : Compounds such as aziridinomitosenes demonstrate the application of complex cyclic molecules in organic synthesis, particularly in the development of new synthetic methodologies (Vedejs & Little, 2002).
properties
Molecular Formula |
C22H27NO6 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol |
InChI |
InChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3/t19-,20+,22+/m1/s1 |
InChI Key |
CJYNYVSDQZLRSG-URVUXULASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)O)C(=C(C=C4)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC |
synonyms |
alpinigenine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.